molecular formula C8H11N3O4S B5010245 3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid

3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid

Cat. No.: B5010245
M. Wt: 245.26 g/mol
InChI Key: IELCEYSWXLOVLB-UHFFFAOYSA-N
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Description

3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives can disrupt DNA replication processes, inhibit enzyme activity, and interfere with cellular signaling pathways. These interactions lead to the inhibition of bacterial and cancer cell growth, making them effective antimicrobial and anticancer agents .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds have similar structures but contain an oxygen atom instead of sulfur.

    1,2,4-Triazole Derivatives: These compounds have a similar five-membered ring structure with three nitrogen atoms.

Uniqueness

3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid is unique due to its specific substitution pattern and the presence of both carboxyethyl and thiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c12-6(13)1-3-11(4-2-7(14)15)8-10-9-5-16-8/h5H,1-4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELCEYSWXLOVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)N(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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